molecular formula C22H22N4O B2731365 N-(4-methoxyphenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900880-20-8

N-(4-methoxyphenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2731365
CAS No.: 900880-20-8
M. Wt: 358.445
InChI Key: GOMPCCMMZRNPJK-UHFFFAOYSA-N
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Description

“N-(4-methoxyphenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine” is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry . They have been recognized as valuable compounds in the treatment of cancer due to their resemblance in structure with the nucleotide base pair of DNA and RNA .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 247 °C and a yield of 87% . The IR (KBr, cm -1) is 3263, 3397 (NH 2 str.) .

Mechanism of Action

Pyrazolo[1,5-a]pyrimidines have been recognized as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .

Future Directions

The future directions of research on “N-(4-methoxyphenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine” could involve the development of more potent and efficacious anticancer drugs with pyrazolo[1,5-a]pyrimidine scaffold . Further investigations could also focus on the development of new synthetic routes and applications of these compounds .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O/c1-14-5-7-17(8-6-14)21-16(3)25-26-20(13-15(2)23-22(21)26)24-18-9-11-19(27-4)12-10-18/h5-13,24H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMPCCMMZRNPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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